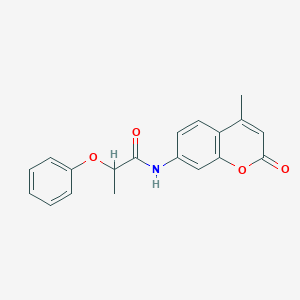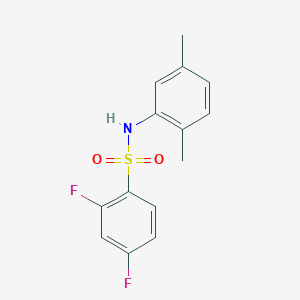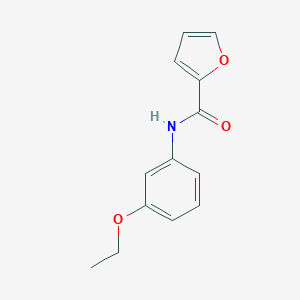
N-(3-ethoxyphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxyphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EFCA and is a member of the furan family of organic compounds. EFCA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
EFCA exerts its effects through the inhibition of certain enzymes, specifically those involved in the metabolism of certain neurotransmitters and other signaling molecules. By inhibiting these enzymes, EFCA can alter the levels of these molecules in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
EFCA has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the reduction of inflammation. These effects make EFCA a promising candidate for use in various laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EFCA in laboratory experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study their function in greater detail. However, EFCA also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are many potential future directions for research involving EFCA. One promising area of research involves the development of more potent and selective EFCA analogs, which could be used to target specific enzymes and signaling pathways. Additionally, EFCA may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of EFCA in these areas.
Méthodes De Synthèse
EFCA can be synthesized through a multi-step process that involves the reaction of 3-ethoxyphenylboronic acid with furan-2-carboxylic acid. The resulting product is then subjected to further purification steps to obtain the final compound. This synthesis method has been optimized to produce high yields of pure EFCA, making it a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
EFCA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EFCA as a tool for studying the role of certain enzymes in various biological processes. EFCA has been shown to inhibit the activity of certain enzymes, allowing researchers to better understand their function and potential therapeutic applications.
Propriétés
Nom du produit |
N-(3-ethoxyphenyl)furan-2-carboxamide |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-(3-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-2-16-11-6-3-5-10(9-11)14-13(15)12-7-4-8-17-12/h3-9H,2H2,1H3,(H,14,15) |
Clé InChI |
HTTJGEXHPYBMCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



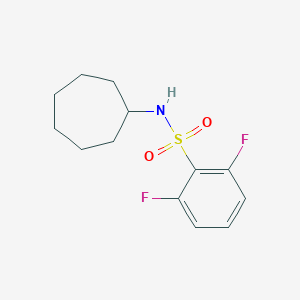


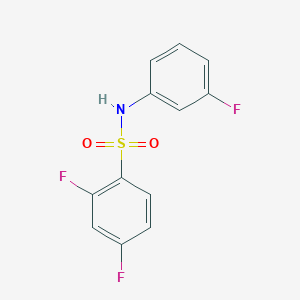
![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
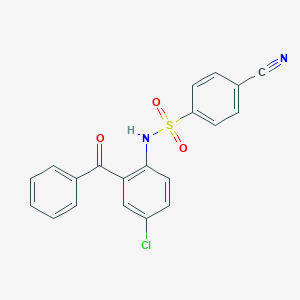
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
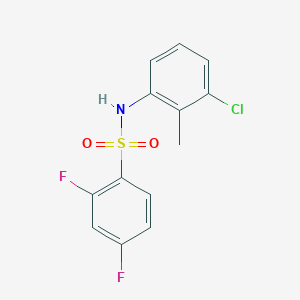
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
